molecular formula C6H10N4 B13231648 2-(1-Aminoethyl)pyrimidin-4-amine

2-(1-Aminoethyl)pyrimidin-4-amine

Cat. No.: B13231648
M. Wt: 138.17 g/mol
InChI Key: KOYLGWGAZNKTMG-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . Its structure features a pyrimidine ring—a key nitrogen-containing heterocycle in medicinal chemistry—substituted with both a 1-aminoethyl group and a primary amine, making it a valuable multifunctional building block for research and development. The pyrimidine scaffold is a fundamental component in nucleic acids and is prevalent in a wide range of pharmacologically active compounds. Molecules containing aminopyrimidine and similar heterocyclic amine structures are extensively investigated in drug discovery for their ability to interact with various enzymes and receptors, often serving as kinase inhibitors or intermediates in synthesizing more complex active molecules . For instance, structurally related chiral amine compounds serve as crucial intermediates in the synthesis of novel anti-tumor drugs . This product is intended for research purposes as a chemical building block. Researchers can utilize this compound in organic synthesis, method development, and the creation of libraries for biological screening. This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

2-(1-aminoethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H10N4/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,7H2,1H3,(H2,8,9,10)

InChI Key

KOYLGWGAZNKTMG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=N1)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 1 Aminoethyl Pyrimidin 4 Amine and Analogues

General Synthetic Routes to Pyrimidine-4-amine Derivatives

The construction of the pyrimidine-4-amine core can be achieved through several established synthetic pathways. These routes offer flexibility in introducing various substituents onto the pyrimidine (B1678525) ring.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of pyrimidine-4-amine derivatives. This approach typically involves the displacement of a suitable leaving group, such as a halogen, from the pyrimidine ring by an amine. The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing nitrogen atoms. bhu.ac.inslideshare.net Leaving groups at the C2, C4, and C6 positions are readily displaced by nucleophiles. bhu.ac.in

For instance, 2,4-dichloropyrimidines can be selectively functionalized. The C4-chlorine is more reactive and can be substituted with various amines under specific reaction conditions to yield 2-chloro-4-aminopyrimidine intermediates. nih.gov These intermediates can then undergo further reactions. nih.gov Similarly, heteroatom-linked diarylpyrimidine derivatives have been prepared using base-catalyzed nucleophilic aromatic substitution reactions. researchgate.net A greener approach using polyethylene (B3416737) glycol (PEG)-400 as a solvent has been developed for the SNAr of nitrogen-containing fused heterocycles, providing good to excellent yields in short reaction times. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution in Pyrimidine Synthesis

Starting MaterialNucleophileProductReference
2,4-Dichloro-5-fluoropyrimidine (B19854)Various amines2-Chloro-4-amino-5-fluoropyrimidine derivatives nih.gov
4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrileVarious amines4-Amino-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile derivatives nih.gov
7-Chloro-5-methyl- wikipedia.orgbu.edu.egpharmaguideline.comtriazolo[1,5-a]pyrimidineVarious amines7-Amino-5-methyl- wikipedia.orgbu.edu.egpharmaguideline.comtriazolo[1,5-a]pyrimidine derivatives nih.gov
2,4,6-Trichloropyrimidine3-Amino-5-methyl pyrazoleC-4 substituted pyrimidine nih.gov

Condensation Reactions for Pyrimidine Ring Formation

The fundamental approach to constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine (B92328) derivative. wikipedia.orgbu.edu.eg This method, known as the Pinner synthesis, is widely used for preparing 2-substituted pyrimidines. mdpi.com

Variations of this method allow for the synthesis of a wide array of functionalized pyrimidines. For example, the Biginelli reaction, a three-component reaction between an aldehyde, a 1,3-dicarbonyl compound, and urea or thiourea, yields 3,4-dihydropyrimidin-2(1H)-ones. nih.govresearchgate.net Multi-component reactions are particularly attractive as they allow for the creation of large libraries of diverse products in a short time. acs.org For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.org

Multi-step Synthetic Sequences for Functionalized Pyrimidines

Complex and highly functionalized pyrimidines often require multi-step synthetic sequences. These sequences can involve a combination of ring formation reactions, nucleophilic substitutions, and other functional group manipulations. For example, the synthesis of 2,4-diaminopyrimidine (B92962) scaffolds can start from 2,4-dichloro-5-fluoropyrimidine or 2,4-dichloro-5-nitropyrimidine. nih.gov The C4-chlorine is first substituted by an amine, followed by further reactions to introduce the second amino group. nih.gov

Another strategy involves the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, through multi-component reactions where the pyridine (B92270) ring formation is a key step. nih.gov The synthesis of pyrimido[4,5-d]pyrimidines has been achieved in a two-step process starting from 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile. mdpi.com

Introduction of the 1-Aminoethyl Moiety

Once the pyrimidine-4-amine core is established, the next crucial step is the introduction of the 1-aminoethyl group at the 2-position.

Strategies for Incorporating Aminoethyl Linkers

The introduction of an aminoethyl linker can be achieved through various synthetic strategies. One common approach involves the use of building blocks that already contain the desired side chain. For example, (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives have been synthesized via Suzuki-Miyaura coupling of a chloro-substituted isoquinolinone with various pyrimidinyl boronic acids. nih.gov This highlights the use of pre-functionalized coupling partners.

Another strategy involves the modification of a pre-existing functional group on the pyrimidine ring. For instance, a 5-aminomethyl group can be introduced, which can then be further elaborated. google.com The synthesis of 2'-O-aminoethyl adenosine (B11128) building blocks has also been investigated, showcasing methods for attaching aminoethyl groups to other heterocyclic systems. nih.gov

Alkylation Reactions of Amines in Pyrimidine Synthesis

Alkylation of amines is a fundamental reaction for forming C-N bonds. wikipedia.org In the context of pyrimidine synthesis, this can be used to introduce the ethyl group onto a pre-existing amino group or to introduce the entire aminoethyl moiety. Direct N-alkylation of an amine with an ethyl halide is a common method, though it can be complicated by over-alkylation. wikipedia.org

A novel method for the alkylation of pyrimidines involves a base-mediated sulfur deletion of aryl-alkyl sulfones. acs.orgacs.org This approach allows for the formation of a C(sp²)-C(sp³) bond under mild conditions and is compatible with various functional groups. acs.orgacs.org This strategy provides a useful tool for the late-stage functionalization of pyrimidines.

Reductive Amination and Ketone Reduction Approaches

Reductive amination and the reduction of corresponding ketones represent fundamental and widely utilized strategies for the synthesis of 2-(1-aminoethyl)pyrimidin-4-amine and its analogues. These methods offer a versatile entry point to this class of compounds, starting from readily available precursors.

Reductive amination typically involves a two-step process or a more convenient one-pot reaction. researchgate.netlibretexts.orgquora.comlibretexts.org The process generally begins with the reaction of a ketone, such as 2-acetylpyrimidin-4-amine, with an amine source, like ammonia, to form an intermediate imine. nih.gov This imine is then subsequently reduced to the desired primary amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride, which are valued for their selectivity and mild reaction conditions. organic-chemistry.org One-pot procedures, where the ketone, amine, and reducing agent are combined in a single reaction vessel, are often preferred for their efficiency. researchgate.net

Alternatively, the direct reduction of a ketone precursor provides another route to the target amine. For instance, the reduction of 2-acetylpyrimidin-4-amine would yield the corresponding secondary alcohol, which could then be converted to the amine. However, direct reduction to the amine is a more common and efficient pathway. Catalytic hydrogenation using reagents like hydrogen gas with a metal catalyst (e.g., Raney nickel) can also be employed for the reduction of the intermediate imine or a precursor nitrile. organic-chemistry.org

The choice of reagents and reaction conditions can be tailored to optimize the yield and purity of the final product. For example, the use of specific catalysts can enhance the efficiency and selectivity of the reductive amination process. organic-chemistry.org

Table 1: Key Reagents in Reductive Amination and Ketone Reduction

Reagent TypeExamplesFunction
Ketone Precursor2-Acetylpyrimidin-4-amineProvides the carbon skeleton for the aminoethyl side chain.
Amine SourceAmmonia, Ammonium formateProvides the nitrogen atom for the primary amine.
Reducing AgentSodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride, H2/Raney NickelReduces the intermediate imine to an amine.
CatalystPalladium, Iridium, Cobalt complexesCan enhance reaction rate and selectivity. organic-chemistry.orgrsc.orgnih.gov

Stereoselective Synthesis and Chiral Resolution

The 1-aminoethyl group of this compound contains a chiral center, leading to the existence of two enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for stereoselective synthesis and chiral resolution are of paramount importance.

Stereoselective Synthesis:

Asymmetric hydrogenation of a prochiral precursor, such as an enamine or an imine derived from 2-acetylpyrimidin-4-amine, is a powerful strategy to directly obtain one enantiomer in excess. This approach utilizes chiral catalysts, often based on transition metals like iridium or rhodium, coordinated to chiral phosphine (B1218219) ligands. nih.gov These catalysts create a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. The use of reductive aminases, which are enzymes that catalyze the stereoselective amination of ketones, also presents a green and highly selective biocatalytic route to chiral amines. frontiersin.org

Chiral Resolution:

Classical resolution of a racemic mixture of this compound is a common and effective method to separate the enantiomers. libretexts.org This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid like (+)- or (-)-tartaric acid. researchgate.netquora.compbworks.comrsc.org This reaction forms a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. rsc.org Once separated, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.

Table 2: Methods for Obtaining Enantiomerically Enriched this compound

MethodDescriptionKey Reagents/Techniques
Asymmetric HydrogenationCatalytic reduction of a prochiral precursor using a chiral catalyst to favor the formation of one enantiomer. nih.govChiral iridium or rhodium catalysts with chiral phosphine ligands.
Biocatalytic Reductive AminationUse of enzymes (reductive aminases) to catalyze the stereoselective amination of a ketone precursor. frontiersin.orgReductive aminase enzymes, NADPH cofactor.
Chiral ResolutionSeparation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. researchgate.netpbworks.comrsc.org(+)-Tartaric acid, (-)-Tartaric acid, fractional crystallization.

Derivatization Strategies for Structural Modification

Derivatization of this compound is crucial for structure-activity relationship (SAR) studies and for optimizing the compound's properties for research applications. Modifications can be introduced at the pyrimidine core, the aminoethyl side chain, or through the formation of different salt forms.

Functional Group Interconversions on the Pyrimidine Core

The pyrimidine ring offers several positions for functional group interconversion, allowing for the synthesis of a diverse range of analogues. The amino group at the 4-position and the substituents at other positions on the pyrimidine ring can be modified through various organic reactions.

For instance, the exocyclic amino group can undergo reactions such as acylation, sulfonylation, or alkylation. Nucleophilic aromatic substitution reactions on halopyrimidines are a common strategy to introduce different functionalities. For example, a chloro-substituent on the pyrimidine ring can be displaced by various nucleophiles, including amines, alcohols, and thiols, to generate a library of substituted pyrimidine derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to form carbon-carbon or carbon-nitrogen bonds at specific positions on the pyrimidine core.

Modifications of the Aminoethyl Side Chain

The primary amino group on the ethyl side chain is a key site for derivatization. Standard amine chemistry can be applied to introduce a wide variety of functional groups.

Acylation: The amino group can be readily acylated using acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent to form amides.

Alkylation: The amine can be alkylated with alkyl halides or via reductive amination with aldehydes or ketones to yield secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides.

Conversion to other functional groups: The amino group can be converted to other functionalities, such as an azide (B81097), through diazotization followed by substitution. The azide can then be reduced to the amine or used in click chemistry reactions.

These modifications allow for the exploration of how changes in the side chain's size, polarity, and hydrogen bonding capacity affect the molecule's properties.

Synthesis of Salt Forms for Enhanced Research Applications

The basic amino groups in this compound allow for the formation of various acid addition salts. The synthesis of different salt forms is a common strategy to improve the physicochemical properties of a compound, such as its solubility, stability, and crystallinity, which are critical for research applications. google.comgoogle.com

Commonly prepared salts include the hydrochloride and acetate (B1210297) salts. These are typically synthesized by reacting the free base of the amine with the corresponding acid (hydrochloric acid or acetic acid) in a suitable solvent. youtube.com The choice of the counter-ion can significantly impact the properties of the resulting salt. For instance, hydrochloride salts are often crystalline and have good aqueous solubility. youtube.com Acetate salts can also offer advantages in terms of solubility and may be preferred in certain biological assays. The formation and characterization of different salt forms are an important part of the pre-formulation studies for any compound intended for biological testing.

Table 3: Common Salt Forms and Their Potential Advantages

Salt FormCorresponding AcidPotential Advantages for Research
HydrochlorideHydrochloric Acid (HCl)Improved aqueous solubility, often crystalline. youtube.com
AcetateAcetic Acid (CH3COOH)Can enhance solubility, may be suitable for certain biological assays. google.com
SulfateSulfuric Acid (H2SO4)Can provide different solubility and stability profiles. google.com
TartrateTartaric AcidUsed in chiral resolution and can form stable salts. researchgate.netpbworks.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Principles of SAR for Pyrimidine-Based Compounds

The pyrimidine (B1678525) scaffold is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and its versatile nature. ijsat.orgjuniperpublishers.com Pyrimidines are integral components of nucleic acids (cytosine, thymine, and uracil), which provides a fundamental basis for their interaction with biological systems. ijsat.orgjuniperpublishers.com Synthetic pyrimidine derivatives often mimic these natural bases, enabling them to interact with a wide array of enzymes and receptors, particularly those involved in nucleic acid synthesis, making them potent anticancer and antiviral agents. ijsat.orgarxiv.org

The fundamental principles of SAR for pyrimidine-based compounds revolve around several key structural features:

Hydrogen Bonding: The two nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites. ijsat.org

π–π Stacking: The aromatic nature of the pyrimidine ring allows for π–π stacking interactions, often with aromatic amino acid residues in a protein's binding pocket, which contributes to binding affinity. ijsat.org

Molecular Mimicry: The structural similarity of the pyrimidine core to natural nucleobases allows these compounds to act as antimetabolites, competitively inhibiting enzymes essential for DNA and RNA synthesis. ijsat.org

QSAR provides a mathematical framework for these relationships, correlating physicochemical properties (descriptors) of the molecules with their biological activities. nih.govresearchgate.net These models are invaluable for predicting the activity of novel compounds, thus streamlining the drug discovery process and reducing the reliance on extensive synthesis and screening. nih.govresearchgate.net

Impact of Substituents on Biological Activity

The nature, position, and orientation of substituents on the pyrimidine ring are critical determinants of biological activity and selectivity. ijsat.org Research on various pyrimidine series has established clear SAR trends. For instance, in the development of anticancer agents, substitutions are strategically chosen to enhance interactions with specific enzyme targets like tyrosine kinases or to improve DNA intercalation. ijsat.orgjuniperpublishers.com

Key findings from various studies include:

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can profoundly influence activity. Substitution with electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) can increase a molecule's ability to penetrate lipid membranes, which may enhance antioxidant activity. ijpsonline.com Conversely, in other contexts, electron-donating groups may be favorable. tandfonline.com

Positional Importance: The position of a substituent dictates its spatial interaction with the target. A study on substituted pyrimidines as free radical scavengers found that a 3,4-dihydroxybenzylidene substituent conferred the highest activity, highlighting the importance of the specific substitution pattern on the aromatic ring attached to the pyrimidine core. juniperpublishers.com

Lipophilicity and Bulk: In a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, modifying substituents at the C-2 and C-4 positions with groups of varying steric bulk and electronic properties was key to modulating potency and selectivity. nih.gov For example, a naphthylmethyl group at C-4 combined with a pyrrolidin-1-yl group at C-2 resulted in the most potent Acetylcholinesterase (AChE) inhibitor, while a 4-methylpiperidin-1-yl group at C-2 yielded the most potent Butyrylcholinesterase (BuChE) inhibitor. nih.gov

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic structures, creating systems like pyrido[2,3-d]pyrimidines, can increase structural rigidity and enhance interactions with DNA or enzymes, often leading to higher cytotoxic effects against cancer cells. ijsat.orgresearchgate.net

Table 1: Effects of Pyrimidine Ring Substitutions on Biological Activity

Substituent/Modification Position Resulting Effect Biological Activity Context Reference(s)
3,4-Dihydroxybenzylidene Aromatic ring attached to pyrimidine Most active in the series Free Radical Scavenging juniperpublishers.com
Naphthylmethyl C-4 Potent AChE inhibition Cholinesterase Inhibition nih.gov
4-Methylpiperidin-1-yl C-2 Potent and selective BuChE inhibition Cholinesterase Inhibition nih.gov
Nitro group C-4 of a benzylidene moiety Good cytotoxic activity Anticancer (Prostate) mdpi.com
Electron-withdrawing groups (Br, NO₂, CF₃, Cl) Pyrimidine nucleus May increase penetration into lipid membranes Antioxidant ijpsonline.com

In a molecule like 2-(1-Aminoethyl)pyrimidin-4-amine, the aminoethyl group serves as a critical linker connecting the pyrimidine core to a terminal amino group. The characteristics of such a linker—its length, flexibility, and chemical nature—are pivotal in determining how the ligand binds to its biological target. nih.gov

While direct interactions of the linker with the target are possible, its primary role is often to optimally position the key pharmacophoric elements (the pyrimidine ring and the terminal amine) within the binding site. nih.gov The energetic and structural consequences of the linker are significant:

Flexibility and Entropy: A flexible linker, like an aminoethyl chain, has multiple rotatable bonds. While this flexibility can allow the molecule to adopt an optimal conformation for binding, there is an entropic penalty. Upon binding, the conformational freedom of the linker is lost, which is energetically unfavorable. nih.gov

Ligand Conformation: The linker dictates the spatial relationship between the pyrimidine ring and other functional groups. This positioning is crucial for establishing simultaneous interactions with different sub-pockets of a binding site, a key strategy in designing high-affinity inhibitors. nih.govnih.gov

Systematic studies on fragment-based inhibitors have shown that even subtle changes in linker chemistry (e.g., switching from an amine to a more rigid oxime linkage) can significantly impact binding affinity, without the linker itself forming direct interactions with the target protein. nih.gov This underscores that the linker is not merely a passive spacer but an active contributor to the binding free energy.

The presence of a chiral center, as seen in the (1-aminoethyl) portion of this compound, introduces stereoisomerism, resulting in (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. springernature.comnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to diastereomeric interactions with the enantiomers that can differ in binding affinity and activation. nih.gov

The development of general strategies to introduce stereocenters at positions remote from a core functional group is a significant challenge in synthetic chemistry. springernature.com For chiral amines, the absolute configuration is often essential for their biological function. springernature.comnih.gov In a study of chiral alpha-aminoanilides with analgesic activity, one enantiomer, (S)-N(1)-(2,6-dimethylphenyl)valinamide, showed significantly higher antinociceptive properties, demonstrating a clear enantioselective index. nih.gov Similarly, when chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives were evaluated for antiproliferative activity, the pure (R)-enantiomer of one compound was found to be the most active, affecting the cell cycle and inducing mitochondrial damage in cancer cells. nih.gov

Therefore, for this compound, it is highly probable that the two enantiomers would display different affinities and efficacies at its biological target. The precise orientation of the methyl group and the terminal amine relative to the pyrimidine ring, dictated by the chiral center, would determine the quality of the fit within the chiral binding pocket of the target protein.

Application of Computational Chemistry in SAR/QSAR

Computational chemistry is an indispensable tool in modern drug design, providing critical insights that guide the synthesis and evaluation of new compounds. researchgate.net For pyrimidine derivatives, computational approaches like molecular docking and QSAR modeling are routinely used to predict binding modes, estimate binding affinities, and understand the structural features required for activity. researchgate.netnih.gov

Molecular docking simulations, for instance, can predict how a ligand like this compound might orient itself within the active site of a target protein. nih.govresearchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. QSAR models then take this a step further by creating statistically robust mathematical equations that link the structural properties of a series of compounds to their observed biological activities. nih.govresearchpublish.com

The foundation of any QSAR model is the numerical representation of molecular structures using "molecular descriptors." protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties. For a QSAR model to be predictive and robust, a diverse set of descriptors is calculated, and then statistical methods are employed to select the most relevant ones. nih.govtandfonline.com

Thousands of descriptors can be calculated, generally falling into several categories:

Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts. protoqsar.com

Topological (2D): These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. protoqsar.com

Geometrical (3D): These depend on the 3D coordinates of the atoms and include descriptors of molecular size and shape. researchgate.net

Quantum-Chemical: These are calculated using quantum mechanics and describe electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, partial charges, and dipole moments. protoqsar.com

In QSAR studies on pyrimidine derivatives, a wide range of descriptors has been successfully employed to build predictive models for various biological activities, including anticancer, antileishmanial, and larvicidal effects. nih.govresearchgate.netscielo.br

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Pyrimidine Derivatives

Descriptor Abbreviation Descriptor Name/Type Description Reference(s)
A_Ar Aromaticity Descriptor Quantifies the presence of aromatic rings in a molecule. tandfonline.com
B_Dou Constitutional Descriptor Represents the number of double bonds in a molecule. tandfonline.com
PEOE_VSA_PPOS Electronic/Surface Area Descriptor Describes the positive partial surface area of a molecule using the Partial Equalization of Orbital Electronegativities (PEOE) method. tandfonline.com
Q_VSA_NEG Electronic/Surface Area Descriptor Calculates the negative partial surface area of a molecule using the van der Waals Surface Area (VSA) technique. tandfonline.com
Mor16m 3D-MoRSE Descriptor 3D-Molecule Representation of Structures based on Electron diffraction. Encodes 3D structural information. researchpublish.com
GATS3e 2D Autocorrelation Descriptor Geary autocorrelation of lag 3, weighted by atomic Sanderson electronegativities. researchpublish.com

The selection of these descriptors through statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) allows for the creation of models that can accurately predict the biological activity of new, unsynthesized pyrimidine derivatives, thereby accelerating the discovery of novel drug candidates. nih.govtandfonline.com

Machine Learning Algorithms for Activity Prediction

The application of machine learning (ML) has become a cornerstone in modern drug discovery, enabling the prediction of biological activities for novel compounds and saving significant time and resources. researchgate.netijcit.com For pyrimidine derivatives, various ML algorithms have been employed to build robust QSAR models.

Data-driven machine learning has been successfully used to create QSAR models for pyrimidine and uracil (B121893) derivatives with antiproliferative activity. mdpi.com In one study, a dataset of pyrimidine compounds from ChEMBL was used to develop a model that was validated with newly synthesized derivatives. mdpi.com The model correctly predicted the most active compound, a 2,4,5-trisubstituted pyrimidine, with high accuracy. mdpi.com

Commonly used algorithms include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). For instance, in a study of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, the ANN model (R² = 0.998) showed superior predictive power compared to the MLR model (R² = 0.889), highlighting the importance of nonlinear models for complex structure-activity relationships. nih.gov Similarly, for predicting the activity of JAK3 inhibitors based on a pyrimidine-4,6-diamine scaffold, both MLR and ANN models performed well, with R² values of 0.89 and 0.95, respectively. tandfonline.com

Other algorithms like k-Nearest Neighbors (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR) have also been applied. A study on 1,2,4-triazolo[1,5-a]pyrimidine analogs as inhibitors of Plasmodium falciparum demonstrated that SVR, kNN, and RFR models were robust and reliable for predicting pIC50 values. mdpi.com

Table 1: Application of Machine Learning Algorithms in Predicting Activity of Pyrimidine Derivatives

ML Algorithm(s) Compound Class Predicted Activity Key Performance Metrics Source(s)
MLR, ANN Furopyrimidine and Thienopyrimidine derivatives VEGFR-2 Inhibition ANN: R² = 0.998; MLR: R² = 0.889 nih.gov
MLR, ANN Pyrimidine-4,6-diamine derivatives JAK3 Inhibition ANN: R² = 0.95; MLR: R² = 0.89; Q² = 0.65 tandfonline.com
Support Vector Regression Pyrimidine derivatives FAK Inhibition Training set: R² = 0.813; Test set: R² = 0.729 researchgate.net
kNN, SVR, RFR 1,2,4-Triazolo[1,5-a]pyrimidine analogs Anti-plasmodial (pIC50) SVR: R² = 0.67; RFR: R² = 0.58; kNN: R² = 0.54 mdpi.com
Data-Driven ML QSAR Pyrimidine and Uracil derivatives Antiproliferative Activity Predicted vs. Experimental difference of 0.02 mdpi.com

Predictive Models for Compound Potency and Selectivity

Predictive models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are instrumental in forecasting the potency and selectivity of compounds. researchgate.net These models provide a quantitative correlation between the structural features of molecules and their biological activities. researchgate.net

For pyrimidine derivatives targeting Focal Adhesion Kinase (FAK), both CoMFA (q² = 0.664, r² = 0.973) and CoMSIA (q² = 0.755, r² = 0.999) models proved to be stable and reliable for designing highly active inhibitors. researchgate.net These models, combined with molecular docking, help in identifying key interactions and designing new compounds with enhanced inhibitory activity. researchgate.net

The selectivity of pyrimidine-based inhibitors against highly homologous targets, such as the enzymes CYP11B1 and CYP11B2, has also been explored using QSAR and molecular docking. researchgate.net Such studies are crucial for developing drugs with minimal off-target effects. The analysis can distinguish the structural features and functional groups responsible for selectivity towards each enzyme. researchgate.net

In the context of cholinesterase inhibitors, SAR studies on 2,4-disubstituted pyrimidines have led to the identification of compounds with high potency and selectivity. nih.govnih.gov For example, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine was identified as a potent and selective Butyrylcholinesterase (BuChE) inhibitor (IC50 = 2.2 μM), being significantly more potent than the reference drug galanthamine. nih.govnih.gov

Table 2: Predictive Models for Potency and Selectivity of Pyrimidine Derivatives

Model Type Compound Class Target Key Findings on Potency/Selectivity Source(s)
3D-QSAR (CoMFA, CoMSIA) Pyrimidine derivatives Focal Adhesion Kinase (FAK) Constructed stable and reliable models (CoMSIA r² = 0.999) to design potent inhibitors. researchgate.net
QSAR & Molecular Docking Pyridine (B92270) and Pyrimidine derivatives CYP11B1 and CYP11B2 Identified structural features responsible for selective inhibition of the two homologous enzymes. researchgate.net
SAR 2,4-Disubstituted pyrimidines Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) Identified potent and selective inhibitors, e.g., compound 9e as a selective BuChE inhibitor (IC50 = 2.2 μM). nih.govnih.gov
QSAR 2-Amino-4,6-diarylpyrimidines α-glucosidase, α-amylase Strong correlation (R² = 0.999916) between structure and inhibitory actions (IC50). tandfonline.com

Comparative SAR with Related Pyrimidine Derivatives

The structure-activity relationships of pyrimidine derivatives are highly dependent on the nature and position of substituents on the pyrimidine core. Comparative analysis across different series of pyrimidine analogs provides valuable insights for rational drug design.

2-Aminopyrimidine (B69317) Derivatives: Studies on 2-aminopyrimidines as histamine (B1213489) H4 receptor (H4R) ligands revealed that systematic modifications of the core and its substituents are crucial for potency. nih.gov Replacing a tert-butyl group at the C6 position with aromatic and secondary amine moieties significantly enhanced potency. nih.gov Similarly, for 2-arylamino-4-aryl-pyrimidines acting as PAK1 kinase inhibitors, the introduction of a bromine atom at the C5 position of the pyrimidine ring, combined with a 1,2-dimethylpiperazine (B29698) group, resulted in a lead compound with potent inhibitory and anti-proliferative activity. nih.gov

2,4-Disubstituted Pyrimidine Derivatives: For 2,4-disubstituted pyrimidines designed as dual cholinesterase and Aβ-aggregation inhibitors, the inhibitory activity was sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions. nih.govnih.gov A C-4 phenyl group combined with a C-2 methylpiperidine substituent resulted in a selective AChE inhibitor that also inhibited AChE-induced Aβ-aggregation. nih.govnih.gov The replacement of a C-4 benzyl (B1604629) group with a naphth-1-ylmethyl group generally led to increased potency. nih.gov

Other Pyrimidine Scaffolds: A series of 2-amino-4,6-diarylpyrimidine derivatives were found to be potent dual inhibitors of α-glucosidase and α-amylase, with some compounds showing significantly lower IC50 values than the standard drug, rutin. tandfonline.com For 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are structurally related fused pyrimidines, substitutions on the pyridone ring (e.g., methyl groups at positions 6 and 8) maintained high antiplatelet activity. nih.gov Data-driven modeling of various pyrimidine and uracil derivatives confirmed that the model could be generalized to predict the activity of new compounds, even with different structural features, underscoring the model's predictive power. mdpi.com

Table 3: Comparative SAR of Different Pyrimidine Scaffolds

Pyrimidine Scaffold Target/Activity Key SAR Findings Source(s)
2-Aminopyrimidines Histamine H4 Receptor Substitution at C6 with aromatic/secondary amines enhances potency. nih.gov
2-Arylamino-4-aryl-pyrimidines PAK1 Kinase Bromination at C5 and a 1,2-dimethylpiperazine pendant group yield potent inhibitors. nih.gov
2,4-Disubstituted pyrimidines Cholinesterases & Aβ-Aggregation Activity is sensitive to substituents at C2 and C4. A C4-naphthylmethyl group increases potency. nih.govnih.gov
2-Amino-4,6-diarylpyrimidines α-glucosidase & α-amylase Diaryl substitutions lead to potent dual inhibition, superior to the standard. tandfonline.com
2-Amino-4H-pyrido[1,2-a]pyrimidin-4-ones Antiplatelet Aggregation Methyl substitutions on the pyridone ring retain activity comparable to the lead compound. nih.gov

Investigation of Biological Activities and Molecular Mechanisms

Broad Spectrum of Pharmacological Activities of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are recognized for their diverse pharmacological effects, which are largely attributable to the versatile nature of the pyrimidine ring system, allowing for various substitutions that modulate their biological targets and activities. nih.govnih.govnih.gov This structural flexibility has enabled the development of numerous compounds with significant therapeutic potential across different disease areas.

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

The pyrimidine nucleus is a key pharmacophore in the development of antimicrobial agents. saskoer.ca Its presence in essential biomolecules like nucleic acids allows pyrimidine derivatives to interfere with microbial genetic processes and other vital cellular functions. saskoer.ca

Antibacterial and Antifungal Activity:

A wide range of pyrimidine derivatives have demonstrated significant antibacterial and antifungal activities. saskoer.caekb.eg For instance, certain 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have shown potent activity against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). ekb.eg The mechanism of action for some of these compounds involves the inhibition of ATPase activity and FtsZ polymerization, crucial processes for bacterial cell division. ekb.eg

Furthermore, novel 1,3-dihydropyrimidine derivatives have exhibited elevated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as significant antifungal activity against Fusarium oxysporum. ekb.eg The antimicrobial efficacy of pyrimidine derivatives is often influenced by the nature and position of substituents on the pyrimidine ring. saskoer.ca

Compound TypeTarget Organism(s)Notable ActivityReference(s)
2,4-disubstituted-6-thiophenyl-pyrimidinesMRSA, VREsPotent antibacterial activity, stronger than methicillin (B1676495) and vancomycin (B549263) in some cases. ekb.eg
1,3-dihydropyrimidine derivativesGram-positive and Gram-negative bacteria, F. oxysporumElevated antibacterial and good antifungal activity. ekb.eg
Fused pyrimidine derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaSignificant antibacterial and antifungal properties. researchgate.net
Thieno[2,3-d]pyrimidine (B153573) derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaStrong antibacterial activity. nih.gov

Antitubercular Activity:

Several pyrimidine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. For example, certain novel pyrimidine derivatives have shown promising antitubercular activity against both laboratory and multidrug-resistant clinical strains of M. tuberculosis. ekb.eg The development of pyrimidine-based compounds remains an active area of research in the quest for new and more effective tuberculosis treatments.

Anticancer and Antiproliferative Activities

The pyrimidine scaffold is a cornerstone in the design of anticancer drugs, largely due to its structural resemblance to the pyrimidine bases in DNA and RNA. nih.govnih.gov This allows pyrimidine-based drugs to act as antimetabolites, interfering with nucleic acid synthesis and thus inhibiting the proliferation of rapidly dividing cancer cells.

Numerous pyrimidine derivatives have been developed and investigated for their anticancer properties, targeting various mechanisms within cancer cells. For instance, a series of pyrimidine-2,4-diamine analogues have been synthesized and shown to inhibit cancer cell proliferation by inducing cell cycle arrest and senescence through DNA damage. These compounds were found to suppress the transcription and expression of G2 and S-phase expressed 1 (GTSE1), a protein often overexpressed in cancers. nih.gov

Other research has focused on designing pyrimidine derivatives as inhibitors of specific kinases involved in cancer progression. For example, 2-aminopyrimidine (B69317) derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is often dysregulated in cancer. mdpi.com Similarly, 2-substituted aniline (B41778) pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors. mdpi.com

Compound ClassTarget/MechanismCancer Cell LinesNotable FindingsReference(s)
Pyrimidine-2,4-diamine analoguesGTSE1 suppression, DNA damage inductionColorectal (HCT116), Non-small cell lung (A549)Significant inhibition of cell proliferation, adhesion, migration, and invasion. nih.gov
2-Aminopyrimidine derivativesPLK4 inhibitionBreast cancer cellsHigh inhibitory activity and good plasma stability. mdpi.com
2-Substituted aniline pyrimidinesDual Mer/c-Met kinase inhibitionVarious tumor cellsRobust inhibitory activity against both kinases. mdpi.com
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivativesV600E-BRAF inhibitionNCI 60 cancer cell linesSignificant growth inhibition against multiple cancer cell lines. mdpi.com
Pyrido[2,3-d]pyrimidine (B1209978) derivativesThymidylate synthase inhibitionColorectal (HCT-116), Breast (MCF-7)Very strong inhibitory activity. nih.gov

Antiviral Activity

Pyrimidine derivatives are integral to the field of antiviral therapy, with many established antiviral drugs being nucleoside analogs containing a pyrimidine core. mdpi.com These compounds can inhibit viral replication by acting as chain terminators during viral DNA or RNA synthesis or by inhibiting viral enzymes.

Research has demonstrated the antiviral potential of various pyrimidine derivatives against a range of viruses. For example, certain 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have shown inhibitory activity against herpes viruses (HSV-1, HSV-2, VZV, CMV) and retroviruses (MSV, HIV-1, HIV-2). mdpi.com The antiviral efficacy is often dependent on the specific substitutions on the pyrimidine ring. mdpi.com

Interestingly, a study on a bicycloheptane (B81988) derivative of 2-(1'-aminoethyl) hydrochloride, a compound with a side chain similar to the subject of this article, demonstrated high activity against influenza A viruses (H3N2 and H1N1). nih.gov This suggests that the aminoethyl side chain may contribute to antiviral properties.

Compound ClassTarget Virus(es)Key FindingsReference(s)
6-[2-(Phosphonomethoxy)alkoxy]pyrimidinesHSV-1, HSV-2, VZV, CMV, MSV, HIV-1, HIV-2Inhibition of viral replication, with activity dependent on substitution patterns. mdpi.com
2-(1'-aminoethyl)-bicyclo[2.2.1]heptane hydrochlorideInfluenza A viruses (H3N2, H1N1)High antiviral activity, comparable to remantadine. nih.gov
Pyrimido[4,5-d]pyrimidinesHuman Coronavirus 229E (HCoV-229E)Intriguing antiviral activity with no cellular toxicity. nih.gov

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives have been well-documented, with some compounds acting through the inhibition of key inflammatory mediators. nih.govnih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. researchgate.netnih.gov

For example, a study on specific pyrimidine derivatives demonstrated their selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs. researchgate.netnih.gov These compounds also showed antioxidant properties by reducing levels of reactive oxygen species (ROS) in an inflammatory cell model. researchgate.netnih.gov

Furthermore, 2-aminopyrimidine derivatives have been investigated as histamine (B1213489) H4 receptor (H4R) antagonists. nih.gov The H4 receptor is involved in inflammatory processes, and its antagonists have shown potential as anti-inflammatory and antinociceptive agents in animal models. nih.gov

Compound ClassMechanism of ActionIn Vivo/In Vitro ModelNotable EffectsReference(s)
[2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivativesNot specifiedCarrageenan-induced edema in ratsDemonstrated anti-inflammatory activity. nih.gov
4-Amino-5-arylpyrimidinesNot specifiedCarrageenan-induced edema in ratsDisplayed anti-inflammatory activity. nih.gov
2-Aminopyrimidine derivativesHistamine H4 receptor antagonismAnimal models of inflammation and painPotent in vitro activity and in vivo anti-inflammatory and antinociceptive effects. nih.gov
Selective pyrimidine derivativesCOX-2 inhibitionInflammatory cell modelsHigh selectivity towards COX-2 and antioxidant properties. researchgate.netnih.gov

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents, and pyrimidine-containing compounds have shown significant promise in this area. youtube.com The 4-aminoquinoline (B48711) scaffold, a key feature of the widely used antimalarial drug chloroquine, has been hybridized with pyrimidine moieties to create novel compounds with potent antimalarial activity. youtube.comnih.gov

These hybrid molecules have demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. youtube.com The proposed mechanism of action for some of these compounds involves the inhibition of hemozoin formation, a crucial detoxification process for the malaria parasite. mdpi.com

Research into 4-aminoquinoline-pyrimidine hybrids has shown that the linker between the two pharmacophores and the substitution pattern on the pyrimidine ring are critical for antimalarial potency. youtube.com

Compound ClassTarget Strain(s)Key FindingsReference(s)
4-Aminoquinoline-pyrimidine hybridsP. falciparum (chloroquine-sensitive and -resistant strains)Potent in vitro antimalarial activity, with some compounds showing better activity than chloroquine. youtube.com
4-Aminoquinoline-pyrano[2,3-c]pyrazole derivativesP. falciparum (K1 and 3D7 strains)The hybrid compound showed increased potency compared to the individual pharmacophores. youtube.com
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinolineP. falciparum (drug-resistant parasites)Excellent in vitro activity. researchgate.net

Activities on Central Nervous System Receptors (e.g., Histamine H3 Receptor Agonism)

Pyrimidine derivatives have been explored for their activity on various central nervous system (CNS) targets, including neurotransmitter receptors. researchgate.netnih.govresearchgate.net The histamine H3 receptor, a G protein-coupled receptor primarily found in the CNS, has been a target of interest for the development of drugs to treat neurological and psychiatric disorders.

Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and identified as novel histamine H3 receptor ligands. These compounds, featuring a rigidized aliphatic amine, have shown selective activity at the H3 receptor, with their affinity influenced by the nature of the substituents. The development of such ligands could lead to new therapeutic options for a range of CNS conditions.

While direct evidence for the activity of 2-(1-Aminoethyl)pyrimidin-4-amine on CNS receptors is lacking in the reviewed literature, the broader family of pyrimidine derivatives demonstrates a clear potential to interact with these important biological targets.

Enzyme Inhibition (e.g., V600EBRAF, Topoisomerase IIα, DHFR, FtsZ, IKKβ)

Derivatives based on the pyrimidine core have demonstrated inhibitory activity against a range of critical enzymes. This inhibition is often the primary mechanism behind their observed biological effects.

V600E-BRAF: The BRAF kinase, particularly the V600E mutant, is a significant driver in tumorigenesis. In one study, a series of 4-(quinolin-2-yl)pyrimidin-2-amine derivatives were evaluated through in silico molecular docking as potential V600E-BRAF inhibitors. researchgate.net The results indicated that these compounds could effectively bind to the enzyme's active site, with two derivatives showing better potential binding scores than the FDA-approved inhibitor, vemurafenib, suggesting that the pyrimidine scaffold is a promising starting point for developing potent anti-melanoma agents. researchgate.net

Topoisomerase IIα: Topoisomerase II is a vital enzyme that manages DNA tangles and supercoils, making it a key target for anticancer drugs. youtube.com New series of fused pyrimidine derivatives, specifically triazolopyrimidines and thiazolopyrimidines, have been designed and synthesized as Topoisomerase II inhibitors. nih.gov One thiazolopyrimidine derivative, in particular, exhibited potent inhibitory activity against Topoisomerase II with an IC₅₀ value of 2.89 μM, comparable to the well-known drug doxorubicin (B1662922) (IC₅₀ 2.67 μM). nih.gov Further studies on thieno[2,3-d]pyrimidine derivatives also confirmed their ability to reduce Topoisomerase II concentration, thereby functioning as cytostatic agents. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in both prokaryotes and eukaryotes for the synthesis of nucleic acids and amino acids. nih.govmdpi.com It has long been a target for antimicrobial and anticancer therapies. mdpi.comresearchgate.net Many DHFR inhibitors are structurally based on a 2,4-diamino substituted pyrimidine ring. nih.govresearchgate.net Research has explored various pyrimidine-based compounds, including pyrimidine-clubbed benzimidazoles and pyrazolo[3,4-d]pyrimidines, as novel DHFR inhibitors. nih.govnih.gov Certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated considerable DHFR inhibition with IC₅₀ values below 1 µM, which was more potent than the established drug methotrexate (B535133) in the same assay. nih.gov

Filamenting temperature-sensitive mutant Z (FtsZ): FtsZ is a crucial protein in the bacterial cell division process and a promising target for new antibiotics. nih.gov A class of 2,4,6-trisubstituted pyrimidine derivatives has been identified as FtsZ inhibitors. acs.org These compounds were shown to interact directly with the FtsZ protein, inhibit its GTPase activity, and disrupt the formation of the Z-ring, a key structure in bacterial cytokinesis. acs.orgpolyu.edu.hk This disruption leads to a characteristic filamentous cell phenotype and antibacterial action. nih.govacs.org

IκB kinase β (IKKβ): IKKβ is a key kinase that mediates the NF-κB signaling pathway, which is central to inflammatory responses. nih.gov Targeting IKKβ is a promising strategy for developing anti-inflammatory drugs. Aminopyrimidine-based inhibitors have been developed using a structure-based design approach. nih.gov These compounds effectively inhibit IKKβ, leading to a reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1α, IL-6, and TNF-α in cellular models of inflammation. nih.gov

Table 1: Inhibitory Activity of Selected Pyrimidine Derivatives against Various Enzymes

Derivative ClassEnzyme TargetKey FindingsReported IC₅₀ ValuesReference
ThiazolopyrimidineTopoisomerase IIPotent inhibition comparable to doxorubicin.2.89 μM nih.gov
Pyrazolo[3,4-d]pyrimidineDHFRExhibited considerable inhibition, surpassing methotrexate in the study.< 1 μM nih.gov
2,4,6-Trisubstituted PyrimidineFtsZInhibited GTPase hydrolysis activity of S. aureus FtsZ.Low micromolar acs.org
Aminopyrimidine-basedIKKβSuccessfully inhibited the kinase, leading to anti-inflammatory effects.Not specified in abstract nih.gov
Pyrido[2,3-d]pyrimidinePIM-1 KinasePotent inhibition of PIM-1 kinase, linked to anticancer activity.11.4 nM rsc.org

Molecular and Cellular Mechanisms of Action

The therapeutic potential of pyrimidine derivatives is defined by their interactions with specific biomolecules and the subsequent modulation of cellular signaling, cell cycle progression, and programmed cell death.

Interaction with Biological Targets (Enzymes, Receptors, Nucleic Acids)

The biological activity of pyrimidine compounds stems from their direct physical interaction with molecular targets.

Enzymes: Molecular docking studies have provided insight into how these compounds bind to enzymes. For instance, the 2,4,6-trisubstituted pyrimidine moiety of FtsZ inhibitors has been shown to occupy the same binding pocket as the guanosine (B1672433) portion of GTP, forming an extensive network of hydrogen bonds with the FtsZ protein. acs.org This suggests the pyrimidine core is crucial for binding and inhibition. acs.org Other FtsZ inhibitors bind to the inter-domain cleft of the protein. frontiersin.org Similarly, modeling studies of fused pyrimidine derivatives revealed specific binding interactions within the active site of Topoisomerase II, explaining their inhibitory activity. nih.gov

Nucleic Acids: Some classes of pyrimidine-based drugs, particularly those that function as Topoisomerase II inhibitors like anthracyclines, act by intercalating with DNA base pairs. medscape.com This interaction stabilizes the complex between the enzyme and DNA, leading to double-strand breaks that are lethal to the cell. youtube.commedscape.com

Modulation of Signaling Pathways

By inhibiting key enzymes, pyrimidine derivatives can profoundly modulate critical intracellular signaling pathways. A prime example is the inhibition of IKKβ by aminopyrimidine compounds. This inhibition directly suppresses the NF-κB signaling pathway, a cornerstone of inflammatory processes. nih.gov The inhibitory effect on phosphorylation events within this pathway confirms that the observed anti-inflammatory outcomes, such as the reduced expression of pro-inflammatory cytokines, are a direct result of this targeted modulation. nih.gov

Cell Cycle Modulation and Apoptosis Induction

A significant mechanism for the anticancer activity of many pyrimidine derivatives is their ability to interfere with the cell cycle and induce apoptosis (programmed cell death).

Cell Cycle Arrest: Different pyrimidine derivatives have been shown to arrest the cell cycle at various phases. For example, a potent pyrazolo[3,4-d]pyrimidine DHFR inhibitor was found to arrest the cell cycle of MCF-7 breast cancer cells in the G1/S phase. nih.gov In contrast, a thiazolopyrimidine derivative that inhibits Topoisomerase II caused cell cycle arrest at the G2/M phase in the A498 renal cancer cell line. nih.gov Another study on pyrido[2,3-d]pyrimidine derivatives showed cell cycle arrest at the G1 phase in MCF-7 cells. rsc.org

Apoptosis Induction: The arrest of the cell cycle is often a precursor to apoptosis. Thienopyrimidine derivatives have been demonstrated to induce apoptosis, which was confirmed by a significant increase in the expression of the executive caspase 3 enzyme. nih.gov Similarly, the most active pyrazolo[3,4-d]pyrimidine and thiazolopyrimidine derivatives were shown to be potent inducers of apoptosis. nih.govnih.gov One pyrido[2,3-d]pyrimidine compound increased apoptosis in MCF-7 cells by more than 58-fold compared to untreated control cells. rsc.org

Table 2: Effects of Pyrimidine Derivatives on Cell Cycle and Apoptosis

Derivative ClassCell LineCell Cycle EffectApoptotic EffectReference
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast Cancer)Arrested in G1/S phaseInduced apoptosis nih.gov
ThiazolopyrimidineA498 (Renal Cancer)Arrested at G2/M phasePro-apoptotic activity nih.gov
Thieno[2,3-d]pyrimidineNot specifiedArrested cell cycleIncreased expression of caspase 3 nih.gov
Pyrido[2,3-d]pyrimidineMCF-7 (Breast Cancer)Arrested at G1 phaseIncreased total apoptosis by 58.29-fold rsc.org

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and reactivity, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of pyrimidine (B1678525) derivatives. nih.govnih.gov This method is favored for its balance of accuracy and computational efficiency. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311G(d,p), are employed to optimize the molecular geometry and analyze the electronic properties. nih.govirjweb.comnih.gov

These studies explore the distribution of electron density, which is crucial for understanding a molecule's reactivity. The molecular electrostatic potential (MEP) map, derived from DFT calculations, is a key descriptor that visualizes regions of positive and negative electrostatic potential on the molecule's surface. researchgate.netresearchgate.nettci-thaijo.org Red-colored areas (negative potential) indicate electron-rich regions susceptible to electrophilic attack, often found around nitrogen and oxygen atoms. In contrast, blue areas (positive potential) denote electron-poor regions, typically near hydrogen atoms, which are prone to nucleophilic attack. researchgate.nettci-thaijo.org This analysis helps in predicting how the molecule will interact with other molecules, including biological targets. researchgate.net

Analysis of Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.comresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's stability and reactivity; a smaller gap generally signifies higher reactivity and a greater ease of intramolecular charge transfer. nih.govnih.govresearchgate.net

For pyrimidine derivatives, DFT calculations are used to determine the energies of these orbitals. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include:

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile.

These theoretical parameters provide a quantitative basis for comparing the reactivity of different derivatives and for predicting their interaction potential. nih.gov

ParameterDescriptionTypical Calculation LevelReference
Optimized Geometry Provides the most stable 3D arrangement of atoms, including bond lengths and angles.DFT (e.g., B3LYP/6-311G(d,p)) nih.govirjweb.com
Molecular Electrostatic Potential (MEP) Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecule.DFT researchgate.netresearchgate.net
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital; relates to electron-donating ability.DFT nih.govresearchgate.net
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.DFT nih.govresearchgate.net
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.DFT nih.govnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable for studying how a ligand like 2-(1-Aminoethyl)pyrimidin-4-amine interacts with biological macromolecules, such as proteins. These techniques build upon the foundational data from quantum calculations to predict binding modes and assess the stability of ligand-protein complexes.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov For aminopyrimidine derivatives, docking studies are frequently performed to understand their potential as inhibitors of various enzymes, particularly protein kinases. thieme-connect.comnih.gov The process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. dntb.gov.ua

Studies on related pyrimidine compounds have shown that the pyrimidine core often acts as a "hinge-binder," forming critical hydrogen bonds with backbone atoms in the hinge region of a kinase's ATP-binding pocket. mdpi.com The aminoethyl group and other substituents on the pyrimidine ring can then form additional interactions with surrounding amino acid residues, which determines the compound's potency and selectivity. mdpi.comacs.org Docking results, including the binding energy (often expressed in kcal/mol) and a detailed map of interacting residues, are crucial for structure-activity relationship (SAR) studies and for designing more potent inhibitors. mdpi.com

Target Protein ClassKey Interaction TypeCommon Interacting ResiduesReference
Protein KinasesHydrogen BondingHinge Region (e.g., Cys, Ala) nih.govmdpi.com
Protein Kinasesπ-π StackingAromatic residues (e.g., Phe) mdpi.com
Various EnzymesElectrostatic InteractionsCharged residues (e.g., Asp, Glu, Arg) dntb.gov.ua

Molecular Dynamics Simulations for Binding Mode Evaluation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govmdpi.com By simulating the movements of all atoms in the system, MD can be used to assess the stability of the docked pose and refine the binding mode. mdpi.com

A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over the course of the simulation (e.g., hundreds of nanoseconds) suggests that the ligand remains securely bound in the active site. mdpi.com MD simulations also provide insights into the flexibility of different parts of the protein upon ligand binding and can reveal the role of water molecules in mediating interactions, offering a more complete picture of the binding event. mdpi.comnih.gov

Homology Modeling in Receptor-Ligand Studies

In many cases, an experimental 3D structure (from X-ray crystallography or NMR) of the target protein is not available. When this occurs, homology modeling (also known as comparative modeling) can be used to build a theoretical model of the target protein. wikipedia.orgnih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. wikipedia.org

The process involves finding a known experimental structure of a homologous protein (the "template") and using its structure as a scaffold to build the model of the "target" protein. wikipedia.orgnih.gov The quality of the resulting homology model is highly dependent on the degree of sequence identity between the target and the template; an identity above 30-40% can often yield a reliable model. nih.gov This modeled protein structure can then be used for subsequent molecular docking and molecular dynamics studies to investigate ligand interactions, even in the absence of an experimentally determined structure. wikipedia.org

Prediction of Biological Activity Spectra

Comprehensive searches of scientific literature and computational databases have revealed a notable absence of specific studies detailing the predicted biological activity spectrum for the chemical compound This compound . While extensive research exists on the computational prediction of biological activities for a wide range of pyrimidine derivatives, this particular molecule has not been the subject of published in silico analysis.

Programs such as PASS (Prediction of Activity Spectra for Substances) are often employed to predict the likely biological effects of a compound based on its structure. These predictions are valuable in the early stages of drug discovery for identifying potential therapeutic applications and guiding further experimental research. The predictions are typically presented as a list of potential activities, each with an estimated probability (Pa for probable activity and Pi for probable inactivity).

However, without specific computational studies on This compound , it is not possible to generate a data table of its predicted biological activities. The general biological activities observed in related aminopyrimidine compounds, such as anticancer, antimicrobial, and anti-inflammatory effects, cannot be directly and accurately extrapolated to this specific molecule without a dedicated computational analysis. mdpi.comnih.govnih.gov

Therefore, the prediction of the biological activity spectrum for This compound remains an area for future research. Such a study would be necessary to provide the data required for a detailed discussion and the creation of an informative data table as outlined in the requested article structure.

Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(1-Aminoethyl)pyrimidin-4-amine, providing detailed information about its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the ethyl group would likely appear as a quartet for the methine (CH) proton and a doublet for the methyl (CH₃) protons, due to spin-spin coupling. The amino group (NH₂) protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. nih.gov The protons on the pyrimidine (B1678525) ring would exhibit characteristic shifts and coupling patterns depending on their electronic environment. For instance, in various 2-aminopyrimidine (B69317) derivatives, the H-5 proton of the pyrimidine ring often appears as a singlet. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each non-equivalent carbon atom in this compound would give a distinct signal. The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the amino substituents. researchgate.net The ethyl group carbons would have characteristic shifts in the aliphatic region of the spectrum. In similar aminopyrimidine structures, the carbon atoms of the pyrimidine ring (C2, C4, C5, C6) show signals at specific ppm values which can be used for structural confirmation. researchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds This table is predictive and based on data from structurally similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine H-5 ~5.9-6.7 ~100-112
Pyrimidine H-6 ~7.8-8.4 ~158-163
Ethyl CH Quartet, ~3.9-4.2 ~45-55
Ethyl CH₃ Doublet, ~1.2-1.5 ~15-25
Amino NH₂ (pyrimidine) Broad singlet, ~6.5-7.0 -
Amino NH₂ (ethyl) Broad singlet, ~1.5-3.0 -
Pyrimidine C-2 - ~160-164
Pyrimidine C-4 - ~162-168

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and UV/Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino groups and the pyrimidine ring. Primary amines typically exhibit two N-H stretching vibrations (asymmetric and symmetric) in the region of 3300-3500 cm⁻¹. ijirset.comripublication.com The N-H bending vibrations are expected around 1600 cm⁻¹. ijirset.com The C-N stretching vibrations would appear in the fingerprint region, typically between 1200-1400 cm⁻¹. ripublication.com The pyrimidine ring itself will have a series of characteristic absorptions corresponding to ring stretching and bending vibrations. scialert.net

UV/Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrimidine derivatives are known to exhibit strong absorption in the UV region. nih.govnih.gov The position of the maximum absorption (λ_max) is influenced by the substituents on the pyrimidine ring and the pH of the solution. nih.gov For a related compound, a pyrimidine derivative was monitored at 275 nm. nih.gov The presence of amino groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine.

Table 2: Expected IR and UV/Vis Data for this compound This table is predictive and based on general spectroscopic principles and data from related compounds.

Technique Functional Group/Chromophore Expected Absorption Range
IR Spectroscopy N-H Stretching (Amino groups) 3300-3500 cm⁻¹ (two bands)
N-H Bending (Amino groups) ~1600 cm⁻¹
C-N Stretching 1200-1400 cm⁻¹
Pyrimidine Ring Vibrations Fingerprint region
UV/Vis Spectroscopy Pyrimidine Ring ~260-280 nm (in a suitable solvent)

Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. europeanpharmaceuticalreview.com It is used for the identification, quantification, and structural elucidation of compounds. In the analysis of aminopyrimidine derivatives, LC-MS can provide the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ in positive ion mode). nih.gov Fragmentation patterns observed in the mass spectrum (MS/MS) can offer valuable structural information, helping to confirm the connectivity of the ethyl and amino groups to the pyrimidine core. researchgate.netplos.org The development of LC-MS/MS methods allows for the sensitive and reliable diagnosis of a wide range of purine (B94841) and pyrimidine disorders by quantifying various metabolites in biological fluids. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy (for metal complexes, if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is not paramagnetic, EPR spectroscopy would be a crucial tool for characterizing its metal complexes. The nitrogen atoms in the pyrimidine ring and the amino groups are potential coordination sites for metal ions. If this compound were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Co(II)), EPR spectroscopy would provide detailed information about the electronic structure and the coordination environment of the metal center. capes.gov.br

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of pharmaceutical compounds and for their separation from related substances and impurities. nih.gov For aminopyridine and aminopyrimidine compounds, reversed-phase HPLC is a commonly employed technique. The method typically involves a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. google.com The retention time of this compound would depend on its polarity, which is influenced by the amino groups and the pyrimidine ring. UV detection is commonly used for these types of compounds. helixchrom.com A well-developed HPLC method would be able to separate the target compound from any starting materials, by-products, or degradation products, allowing for accurate purity determination.

Table 3: Representative HPLC Method Parameters for Aminopyrimidine Analysis This table provides an example of typical HPLC conditions and is not specific to the title compound.

Parameter Condition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or gradient elution with a mixture of phosphate (B84403) buffer and methanol/acetonitrile
Flow Rate 0.5-1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm or 275 nm)
Column Temperature Ambient or controlled (e.g., 30-35 °C)
Injection Volume 10-20 µL

Source: google.com

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is fundamental to enabling extensive investigation of 2-(1-Aminoethyl)pyrimidin-4-amine and its derivatives. Future research should focus on creating pathways that are not only high-yielding but also amenable to the creation of diverse chemical libraries.

Multistep Synthesis: Traditional methods may involve a multi-step synthesis, potentially starting from commercially available pyrimidine (B1678525) precursors like 2,4-dichloropyrimidine. A key step would involve sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the amine functionalities.

Convergent Synthesis: To improve efficiency, convergent strategies could be explored. This would involve preparing key fragments of the molecule separately before combining them in the final stages of the synthesis.

Green Chemistry Approaches: Modern synthetic research should prioritize environmentally benign methodologies. This includes the use of greener solvents, catalysts, and reaction conditions that minimize waste and energy consumption. For instance, employing multicomponent reactions (MCRs) could offer a more sustainable and cost-effective route to complex analogues. nih.gov

Design and Synthesis of Advanced Analogues with Enhanced Biological Profiles

The this compound scaffold is ripe for modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Analogue design will be a critical area of research.

Scaffold Hopping and Bioisosteric Replacement: Strategies like scaffold hopping could be used to replace the pyrimidine core with other heterocyclic systems (e.g., pyrazolopyrimidines, thienopyrimidines) to explore new chemical space and intellectual property opportunities. nih.govrsc.org Bioisosteric replacement of the amine groups or modifications to the ethyl side chain could also fine-tune the compound's properties.

Side Chain Modification: The ethylamine (B1201723) side chain offers a key point for diversification. Altering its length, rigidity, or substituting it with different functional groups could significantly impact target binding and selectivity.

Hybrid Molecules: Designing hybrid molecules that combine the this compound scaffold with other known pharmacophores is a promising strategy. For example, incorporating fragments known to interact with specific enzyme families, like kinases, could lead to potent and selective inhibitors. mdpi.com

Deeper Elucidation of Molecular Mechanisms and Off-Target Effects

Understanding how this compound and its future analogues interact with biological systems at a molecular level is paramount.

Target Identification: A primary research goal will be to identify the specific biological targets of this compound class. Given that many aminopyrimidine-based drugs target kinases, initial screening efforts could focus on a broad panel of human kinases, such as Polo-like kinases (PLKs) or Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

Mechanism of Action Studies: Once a primary target is identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism of action (e.g., competitive vs. non-competitive inhibition, allosteric modulation).

Off-Target Profiling: To build a comprehensive safety profile, extensive screening against a panel of receptors, enzymes, and ion channels is crucial. Minimizing off-target effects, such as activity against the hERG channel, is a critical step in preclinical development. nih.gov

Development of Targeted Therapies Based on this compound Scaffold

The 2-aminopyrimidine (B69317) and related scaffolds are prominent in targeted therapies, particularly in oncology. nih.gov This history suggests a clear developmental path for derivatives of this compound.

Oncology: Many pyrimidine-based molecules are potent inhibitors of protein kinases that are overexpressed or mutated in various cancers. mdpi.com Future research could focus on developing analogues that target specific kinases driving tumor growth, such as FGFR, BTK, or PLK4. nih.govnih.gov

Neurodegenerative Diseases: Some aminopyridine-based inhibitors have been developed for neuronal nitric oxide synthase (nNOS), a target in neurodegenerative diseases. nih.gov Exploring the potential of this pyrimidine scaffold in a similar therapeutic area could be a fruitful avenue.

Infectious Diseases: The pyrimidine core is also found in antimicrobial drugs like Trimethoprim, which targets dihydrofolate reductase (DHFR) in bacteria. frontiersin.org This suggests a potential application in developing new antibiotics to combat resistant strains.

Integration of Advanced Computational Approaches in Drug Design

Computer-Aided Drug Design (CADD) will be instrumental in accelerating the research and development process for this compound class. researchgate.netnih.gov Integrating computational methods can reduce costs and time by prioritizing the synthesis of the most promising molecules. sysrevpharm.org

Computational TechniqueApplication for this compound Scaffold
Molecular Docking Predict the binding mode and affinity of analogues within the active site of potential targets (e.g., kinase domains).
Pharmacophore Modeling Identify the key chemical features essential for biological activity, guiding the design of new molecules with improved potency. nih.gov
Virtual Screening Screen large digital libraries of compounds to identify novel molecules based on the this compound scaffold that are likely to be active. nih.gov
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the compound-target complex over time to assess binding stability and conformational changes. drugdiscoverynews.com
ADMET Prediction Computationally predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify and filter out candidates with poor drug-like properties early on.

These computational tools enable a more rational, structure-based approach to drug design, shifting from trial-and-error to intelligent and predictive science. drugdiscoverynews.comscispace.com

Investigation of Stereochemical Influence on Activity and Selectivity

The presence of a chiral center on the ethylamine side chain of this compound is a critical feature that demands thorough investigation. The different stereoisomers (enantiomers) of the molecule can have vastly different biological activities, potencies, and metabolic stabilities.

Future research must involve the separation of the racemic mixture into its individual enantiomers. Each enantiomer should then be independently evaluated for its biological activity and off-target effects. This stereochemical investigation is crucial, as one isomer may be highly potent and selective while the other could be inactive or even contribute to toxicity. Understanding these structure-activity relationships is a key aspect of modern drug development. nih.gov

Potential for Multicomponent Reactions and Fragment-Based Approaches

Modern synthetic and screening strategies can significantly accelerate the discovery process.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly efficient for generating chemical diversity. nih.gov For example, the Groebke-Blackburn-Bienaymé reaction, which involves an α-aminoazine, could potentially be adapted for the 2,4-diaminopyrimidine (B92962) core of this compound to rapidly synthesize a library of derivatives for biological screening. frontiersin.org

Fragment-Based Drug Discovery (FBDD): FBDD is an alternative approach where small molecular fragments are screened for weak binding to a biological target. Once identified, these fragments can be grown or linked together to create a more potent lead compound. The this compound scaffold itself could be used as a core fragment to be combined with other small molecules known to bind to a target of interest, facilitating the construction of novel, high-affinity ligands. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.